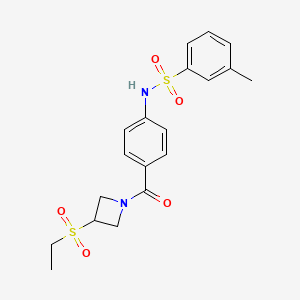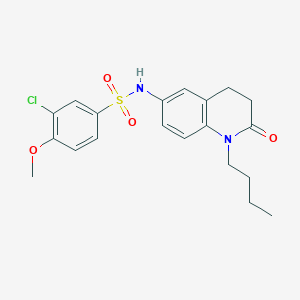![molecular formula C18H11ClN2S B2703027 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 919201-69-7](/img/structure/B2703027.png)
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a nitrile group (a carbon triple-bonded to a nitrogen). It also contains phenyl groups (a six-membered aromatic ring) and a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The phenyl groups could be introduced through a substitution reaction, and the nitrile group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and nitrile group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, phenyl groups, and nitrile group could all potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could affect its solubility, and the aromatic phenyl groups could contribute to its stability .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical and molecular dynamics simulations have been applied to evaluate the corrosion inhibition performance of thiazole derivatives, including compounds structurally related to "(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile". These studies aim to predict the efficiency of such compounds in preventing corrosion of metals like iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research indicates the potential application of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of thiazole derivatives have been extensively studied, highlighting their potential as bioactive molecules. One study characterized a molecule closely related to the specified compound, exploring its antimicrobial effectiveness against various bacterial and fungal strains. This research demonstrated the compound's potential in treating infections and diseases caused by microorganisms (Viji et al., 2020). Additionally, the anticancer properties of similar compounds have been investigated, showing promising results against cancer cell lines and offering insights into their mechanisms of action (Gomha et al., 2014).
Molecular Docking and Computational Analysis
Molecular docking and computational studies have shed light on the interaction mechanisms between thiazole derivatives and biological targets. These studies provide valuable information on the binding energies, stability, and reactivity of these compounds when interacting with proteins or DNA, suggesting their potential application in drug design and pharmaceutical research (Jayasudha et al., 2020). Such research contributes to understanding how these compounds can be optimized for therapeutic purposes.
Corrosion Inhibition
Research has also focused on the application of thiazole derivatives as corrosion inhibitors for metals, highlighting their efficiency in protecting metals from corrosive environments. Studies involving electrochemical analysis and quantum chemical calculations confirm the potential of these compounds to serve as effective corrosion inhibitors, which is significant for industrial applications where metal preservation is critical (Saraswat & Yadav, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTMAONJSHHZSU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2702949.png)
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)

![2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2702956.png)


![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)
![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)
![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)
